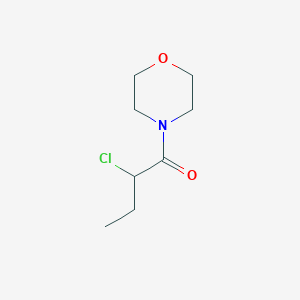

2-Chloro-1-(morpholin-4-yl)butan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFBGLKYDPEQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCOCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(morpholin-4-yl)butan-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- HeLa (human cervical cancer)

- A549 (human lung carcinoma)

The compound demonstrated IC50 values in the micromolar range, indicating its potential as an anticancer agent. A notable study reported that derivatives of 1,2,4-oxadiazole compounds, which include similar structural features to this compound, exhibited IC50 values ranging from 0.11 to 2.78 μM against MCF-7 and A549 cell lines .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. It was found to be effective against both bacterial and fungal strains, including:

- Candida albicans

- Aspergillus niger

These findings suggest that the compound may have potential applications in treating infections caused by these organisms .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can result in cell cycle arrest at the G1 phase, further inhibiting cancer cell proliferation.

- Interaction with Enzymes : The morpholine moiety is known to interact with various enzymes involved in cancer progression and microbial resistance.

Study on Anticancer Effects

A specific study focused on the effects of this compound on MCF-7 cells revealed that the compound increased the expression of pro-apoptotic proteins such as p53 and caspase-3. This study utilized flow cytometry to assess apoptosis levels and confirmed that the compound acted in a dose-dependent manner .

Antimicrobial Efficacy Assessment

In another investigation, the antimicrobial efficacy of this compound was tested against standard strains of C. albicans and A. niger. Results indicated that it exhibited significant inhibitory effects comparable to established antifungal agents .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 2-Chloro-1-(morpholin-4-yl)butan-1-one is in the synthesis of pharmaceutical intermediates. Its structure allows it to act as a building block for more complex molecules, particularly in the development of drugs targeting various medical conditions. For instance, compounds derived from morpholine derivatives have been investigated for their potential in treating neurological disorders and other conditions.

Photoinitiators in UV-Curable Systems

This compound is also utilized as a photoinitiator in UV-curable inks and coatings. Photoinitiators are crucial in initiating polymerization processes when exposed to UV light, leading to rapid curing and hardening of coatings. The presence of the morpholine moiety enhances the reactivity and efficiency of the photoinitiation process, making it valuable in industrial applications such as printing and coating technologies .

Agrochemical Development

Research indicates that derivatives of this compound may have potential applications in agrochemicals. The compound can be modified to create herbicides or pesticides that target specific plant pathogens or pests, contributing to agricultural productivity and sustainability .

Case Study 1: Drug Development

In a recent study focused on developing novel antidepressants, researchers synthesized a series of morpholine derivatives including this compound. The study demonstrated that these derivatives exhibited significant activity against serotonin receptors, suggesting their potential use as antidepressant agents .

| Compound | Activity | Notes |

|---|---|---|

| This compound | High | Potential antidepressant |

| Morpholine derivative A | Moderate | Less effective than target compound |

| Morpholine derivative B | Low | Minimal receptor interaction |

Case Study 2: Industrial Applications

A case study on the use of this compound in UV-curable coatings revealed that formulations containing this compound achieved faster curing times and improved mechanical properties compared to traditional systems. The study highlighted its effectiveness as a photoinitiator, leading to enhanced performance in commercial applications .

Comparison with Similar Compounds

Table 1: Key Comparative Data of 2-Chloro-1-(morpholin-4-yl)butan-1-one and Analogues

Structural and Reactivity Analysis

This may enhance its utility in nucleophilic additions or condensations . The naphthyl-substituted propanone (C₁₈H₂₁NO₃) demonstrates how aromatic bulk influences crystallographic packing, as evidenced by its structural characterization .

Halogenation Patterns The bromo-chloro derivative (C₁₀H₈BrCl₂O) highlights the role of halogen diversity in tuning electronic properties. Bromine’s polarizability may enhance photostability in UV-curing applications relative to chlorine . 2-Chloro-1-(2,4-dichlorophenyl)ethanone (C₈H₅Cl₃O) exemplifies the importance of chloroaryl groups in bioactive compounds.

Morpholine vs. Non-Morpholine Analogues Morpholine-containing compounds exhibit improved solubility in polar solvents due to the ring’s amine and ether functionalities. This contrasts with purely aryl-substituted ketones (e.g., dichlorophenyl derivatives), which may require co-solvents for reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-1-(morpholin-4-yl)butan-1-one typically involves two main stages:

- Halogenation of the butanone backbone to introduce the chlorine atom at the alpha position.

- Nucleophilic substitution with morpholine to form the morpholinyl-substituted ketone.

This approach leverages the reactivity of alpha-halo ketones toward nucleophilic amines, allowing the morpholine ring to be introduced efficiently.

Preparation of Alpha-Chlorobutanone Intermediate

A common precursor is 2-chlorobutan-1-one or its equivalents, which can be synthesized by:

- Direct chlorination of butanone derivatives using halogenating agents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or chlorine gas under controlled temperature to achieve selective alpha-chlorination.

- Halogenation of 1,4-butanediol derivatives followed by oxidation or functional group transformation to yield the alpha-chloroketone.

From patent literature on related compounds, halogenation is often carried out in organic solvents with bases like sodium hydroxide or potassium hydroxide to facilitate the substitution and control side reactions.

Nucleophilic Substitution with Morpholine

The alpha-chlorobutanone intermediate undergoes nucleophilic substitution with morpholine to afford this compound:

- Reaction Conditions: The substitution is typically conducted in an organic solvent such as dichloromethane or chloroform, at temperatures ranging from ambient to slightly elevated (25–65 °C).

- Base Usage: Mild bases such as sodium carbonate or sodium hydroxide may be employed to neutralize the generated hydrochloric acid and drive the reaction forward.

- Reaction Time: Extended stirring times (18–48 hours) are common to ensure complete conversion, with optimal times around 24–36 hours.

Purification and Isolation

After completion of the reaction:

- The reaction mixture is allowed to settle and separate into organic and aqueous layers.

- The organic layer is washed with water to remove inorganic salts and impurities.

- Concentration of the organic phase is performed by distillation to reduce volume and facilitate crystallization.

- Cooling the reaction mass gradually to low temperatures (0–20 °C) promotes product crystallization.

- The product is isolated by filtration, washed with chilled solvents such as halohydrocarbons or ethyl acetate, and dried at moderate temperatures (45–75 °C) to constant weight.

Example Process Parameters Summary

| Step | Conditions | Notes |

|---|---|---|

| Halogenation | 25–65 °C, 18–48 h, base (NaOH, KOH) | Control temperature to avoid over-chlorination |

| Nucleophilic substitution | 25–65 °C, 24–36 h, organic solvent | Use of mild base to neutralize HCl |

| Phase separation | 35–60 °C | Separate organic and aqueous layers |

| Washing | Water wash at 35–75 °C | Remove inorganic impurities |

| Concentration | Distillation to 40–70% volume | Prepare for crystallization |

| Crystallization | Cooling to 0–20 °C over 1–4 hours | Maintain for 2–8 hours |

| Isolation | Filtration and washing with chilled solvent | Dry at 45–75 °C to constant weight |

Alternative Synthetic Routes and Considerations

- Use of 1,4-dichlorobutane or 4-chloro-1-butanol as Precursors: These compounds can be converted into the alpha-chloroketone intermediate via oxidation and halogenation steps, providing alternative synthetic pathways.

- Halogenation via Bromination or Iodination: While chlorination is standard, related compounds have been synthesized using bromine or iodine reagents, which may affect reactivity and selectivity.

- Environmental and Safety Aspects: The use of chlorinated solvents and halogenating agents requires careful handling and disposal due to toxicity and environmental concerns. Mild reaction conditions and green chemistry approaches are preferred when possible.

Research Findings and Yields

- The yield of related alpha-chloro substituted heterocyclic ketones typically ranges from 70% to 80% under optimized conditions.

- Purity is enhanced by careful control of temperature during crystallization and thorough washing steps.

- Reaction times and temperatures are critical to minimize side reactions such as over-halogenation or decomposition.

Q & A

Q. What are the established synthetic routes for 2-Chloro-1-(morpholin-4-yl)butan-1-one, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves a nucleophilic substitution or Friedel-Crafts acylation. A common approach is the reaction of morpholine with a chloro-substituted carbonyl precursor (e.g., 2-chlorobutanoyl chloride). Key parameters include:

- Temperature: Reactions often proceed at 0–5°C to minimize side reactions.

- Solvent: Polar aprotic solvents (e.g., dichloromethane, THF) enhance nucleophilicity.

- Catalysts: Lewis acids (e.g., AlCl₃) may improve electrophilic reactivity in Friedel-Crafts routes .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields high-purity product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR:

- ¹H NMR: Morpholine protons appear as a multiplet (δ 3.6–3.8 ppm); the carbonyl-adjacent CH₂ group resonates as a triplet (δ 4.2–4.5 ppm).

- ¹³C NMR: The ketone carbon appears at δ 205–210 ppm, with morpholine carbons at δ 45–70 ppm .

- X-ray Crystallography:

Q. What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Codes: Classified as reprotoxic (H360FD) under REACH .

- PPE: Use nitrile gloves, lab coats, and fume hoods.

- Waste Disposal: Treat as hazardous waste (incineration with scrubbing).

- Documentation: Include SVHC (Substances of Very High Concern) status in EU-funded project reports .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

Methodological Answer:

- DFT Optimization: Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level.

- NMR Prediction: Compare computed shifts (via GIAO method) with experimental data.

- Crystallographic Validation: Refine X-ray structures with SHELXL to resolve steric or electronic mismatches .

- Statistical Analysis: Apply RMSD (Root Mean Square Deviation) to quantify deviations >0.5 ppm in NMR .

Q. What strategies optimize regioselectivity in Friedel-Crafts alkylation reactions using this compound as an electrophilic agent?

Methodological Answer:

- Substrate Design: Electron-rich arenes (e.g., anisole) enhance para-selectivity.

- Catalyst Screening: Test BF₃·Et₂O vs. FeCl₃ for activation efficiency.

- Solvent Effects: Low-polarity solvents (e.g., toluene) favor kinetic control.

- Kinetic Studies: Monitor reaction progress via LC-MS to identify intermediates .

Q. How does the inclusion of this compound in the REACH Candidate List impact data reporting requirements in EU-funded research projects?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.